lfm-a13
概要
科学的研究の応用
LFM-A13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying kinase inhibition and enzyme-substrate interactions.
Biology: this compound is employed in cell biology research to investigate cell cycle regulation, apoptosis, and signal transduction pathways.
Medicine: The compound has shown promise as an anticancer agent, particularly in breast and colorectal cancer models. .
作用機序
LFM-A13は、ブルトンチロシンキナーゼとPolo様キナーゼを阻害することにより、その効果を発揮します。この化合物は、これらのキナーゼの触媒部位に結合し、その活性を阻害し、下流のシグナル伝達経路を妨げます。 この阻害は、細胞周期の停止、アポトーシス、およびがん細胞の増殖抑制につながります . この化合物は、エリスロポエチン受容体およびヤヌスキナーゼ2のリン酸化を妨げ、細胞シグナル伝達をさらに混乱させます .
類似の化合物との比較
This compoundは、ブルトンチロシンキナーゼとPolo様キナーゼの両方を二重に阻害するという点でユニークです。類似の化合物には、以下のようなものがあります。
イブルチニブ: B細胞悪性腫瘍の治療に用いられる、ブルトンチロシンキナーゼの選択的阻害剤。
ボラセルチブ: 抗がん特性について調査されているPolo様キナーゼ1の阻害剤。
生化学分析
Biochemical Properties
(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Bruton’s tyrosine kinase (BTK), where it acts as an inhibitor . This interaction is crucial for its potential use in treating B-lineage leukemias and lymphomas. The compound’s ability to inhibit BTK leads to the promotion of apoptosis in cancer cells, making it a promising antileukemic agent .
Cellular Effects
The effects of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound enhances the anti-cancer activity of other chemotherapeutic agents like paclitaxel by inhibiting Polo-like kinases (Plks) and promoting apoptosis . This dual action on cell signaling and gene expression underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide exerts its effects through specific binding interactions with biomolecules. It inhibits BTK by binding to its active site, preventing the phosphorylation and activation of downstream signaling proteins . Additionally, it modulates gene expression by affecting transcription factors involved in cell proliferation and survival. These molecular interactions highlight the compound’s mechanism of action as an enzyme inhibitor and gene expression modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide change over time. The compound is quickly absorbed, reaching maximum plasma concentration within 10-18 minutes after administration . It has an elimination half-life of 17-32 minutes, indicating rapid metabolism and clearance. Long-term studies have shown that the compound maintains its stability and continues to promote apoptosis in cancer cells without significant degradation .
Dosage Effects in Animal Models
The effects of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide vary with different dosages in animal models. At lower doses, it effectively inhibits BTK and promotes apoptosis without causing toxicity . At higher doses, there may be threshold effects leading to potential adverse effects. Studies have shown that doses ranging from 10 to 80 mg/kg are well-tolerated in mice, with higher doses requiring careful monitoring for toxicity .
Metabolic Pathways
(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation and clearance. The compound undergoes rapid metabolism, with its metabolites being excreted primarily through the kidneys . This efficient metabolic process ensures that the compound does not accumulate to toxic levels in the body.
Transport and Distribution
Within cells and tissues, (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide is transported and distributed efficiently. It is quickly absorbed into the bloodstream and distributed to target tissues, including cancerous tissues where it exerts its therapeutic effects . The compound’s distribution is facilitated by its interaction with specific transporters and binding proteins that enhance its cellular uptake and localization.
Subcellular Localization
The subcellular localization of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with BTK and other target proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments, ensuring its effective action at the molecular level.
準備方法
LFM-A13は、(2Z)-2-シアノ-3-ヒドロキシブト-2-エン酸のカルボキシル基と2,5-ジブロモアニリンのアミノ基との形式的な縮合反応によって合成されます . 反応条件は、通常、縮合反応を促進するために有機溶媒と触媒の使用を含みます。 This compoundの工業的生産方法は、広く文書化されていませんが、合成は一般的に、スケールと効率を調整して、ラボスケールでの調製と同様の原理に従います .
化学反応の分析
LFM-A13は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: この化合物は、還元反応を起こすこともできますが、これらの反応はそれほど頻繁に研究されていません。
科学研究への応用
This compoundは、幅広い科学研究に適用されています。
化学: キナーゼ阻害と酵素基質相互作用を研究するためのモデル化合物として使用されます。
生物学: this compoundは、細胞生物学研究において、細胞周期の調節、アポトーシス、およびシグナル伝達経路を調査するために使用されます。
医学: この化合物は、特に乳がんおよび大腸がんモデルにおいて、抗がん剤として有望視されています。 .
産業: その産業的用途はあまり文書化されていませんが、this compoundは、がん研究および潜在的な治療用途における役割から、医薬品開発において注目すべき化合物となっています.
類似化合物との比較
LFM-A13 is unique in its dual inhibition of Bruton’s tyrosine kinase and Polo-like kinases. Similar compounds include:
Ibrutinib: A selective inhibitor of Bruton’s tyrosine kinase, used in the treatment of B-cell malignancies.
Volasertib: An inhibitor of Polo-like kinase 1, investigated for its anticancer properties.
Leflunomide: An antirheumatic drug whose metabolite shares structural similarities with this compound
This compound’s dual-targeting mechanism and its ability to enhance the efficacy of chemotherapy drugs distinguish it from these similar compounds .
生物活性
LFM-A13, chemically known as 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This compound has garnered attention due to its significant biological activity in various cancer models and its potential therapeutic implications.
This compound selectively inhibits BTK with an IC50 value of 2.5 μM, showing no activity against other protein kinases at concentrations up to 278 μM, including JAK1, JAK3, HCK, EGFR kinase, and insulin receptor kinase . The inhibition of BTK leads to a cascade of effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Colorectal Cancer
This compound has demonstrated potent anticancer activity in human colorectal cancer cells. In a study by Tankiewicz-Kwedlo et al. (2018), this compound induced apoptosis in these cells and exhibited significant anticancer effects against xenografted tumors in mice. The combination of this compound with erythropoietin (Epo) further enhanced its efficacy, leading to a notable decrease in tumor viability and progression .
Breast Cancer
In breast cancer models, this compound has been shown to delay tumor progression significantly. In the MMTV/Neu transgenic mouse model of HER2-positive breast cancer, this compound was as effective as standard chemotherapy agents like paclitaxel and gemcitabine . The compound effectively reduced tumor size and improved overall survival rates in treated animals .
Summary of Research Findings
Study | Model | Findings |
---|---|---|
Tankiewicz-Kwedlo et al. (2018) | Colorectal Cancer | Induced apoptosis; enhanced activity when combined with Epo |
Güven et al. (2020) | Breast Cancer | Delayed tumor appearance; improved tumor-free survival |
Uckun et al. (2007) | HER2-positive Breast Cancer | Comparable efficacy to paclitaxel; improved outcomes when used with other therapies |
Case Studies
- Erythropoietin Synergy : A study investigated the effects of combining Epo with this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that this combination significantly reduced cell viability compared to either treatment alone, suggesting a synergistic effect that enhances the pro-apoptotic activity of this compound .
- Xenograft Models : In xenograft models using DLD-1 and HT-29 colon cancer cells, this compound alone was effective at reducing tumor growth. However, when combined with Epo, there was a marked increase in anti-tumor activity, demonstrating the potential for this combination therapy in clinical settings .
特性
IUPAC Name |
(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSVTDVJQAJIFG-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017390 | |
Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244240-24-2, 62004-35-7 | |
Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LFM-A13 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LFM-A13 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of LFM-A13?
A1: this compound is a rationally designed inhibitor targeting Bruton's tyrosine kinase (BTK), a TEC family protein tyrosine kinase. [, , , , , , , , , ]
Q2: How does this compound interact with BTK?
A2: this compound binds to a distinct rectangular binding pocket near the hinge region of the BTK kinase domain, interacting with specific amino acid residues through hydrogen bonding and hydrophobic interactions. []
Q3: What are the downstream effects of this compound inhibiting BTK?
A3: Inhibiting BTK with this compound disrupts various downstream signaling pathways, including:
- Reduced B-cell receptor signaling: This leads to decreased B-cell activation, proliferation, and survival. []
- Inhibition of NF-κB activation: this compound prevents the phosphorylation and nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [, ]
- Suppression of PI3K/Akt pathway: this compound disrupts this pathway, which is crucial for cell survival, growth, and proliferation. [, ]
- Reduced production of inflammatory cytokines: this compound decreases the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, through inhibition of various signaling pathways. [, , , ]
- Inhibition of platelet aggregation: this compound interferes with collagen-induced platelet activation and aggregation by inhibiting BTK's role in the glycoprotein GPVI-FcRγ-coupled collagen receptor signaling pathway. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H8Br2N2O2, and its molecular weight is 375.02 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: The research papers provided do not contain detailed spectroscopic data for this compound.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is a kinase inhibitor and does not display catalytic properties. Its mechanism of action involves binding to the active site of its target kinases, preventing their catalytic activity.
Q7: How was this compound designed using computational chemistry?
A8: A three-dimensional homology model of the BTK kinase domain was constructed, revealing a distinct binding pocket. Advanced docking procedures were then employed to design leflunomide metabolite analogs, with this compound emerging as a lead compound predicted to bind favorably to the catalytic site of BTK. []
Q8: What is known about the SHE regulations surrounding this compound?
A8: The research papers primarily focus on preclinical studies and do not provide information on specific SHE regulations for this compound.
Q9: What is the ADME profile of this compound?
A12: this compound exhibits favorable pharmacokinetic properties: * Absorption: Rapidly absorbed after oral and intraperitoneal administration. [, ]* Distribution: Enters various tissues but displays limited extravascular distribution, potentially due to plasma protein binding. []* Metabolism: Specific metabolic pathways are not described in the provided research. * Excretion: Rapidly eliminated from most tissues. []
Q10: What is the effective concentration range of this compound in vitro and in vivo?
A13:
In vitro: this compound inhibits BTK with an IC50 of 17.2 μM in cell-free assays and exhibits cellular effects in the micromolar range. [, , , ]* In vivo:* Effective doses in animal models range from 3 to 100 mg/kg, depending on the specific model and route of administration. [, , , , , , , ]
Q11: What are the key in vitro findings for this compound?
A11: In vitro studies have demonstrated that this compound:
- Inhibits BTK kinase activity in cell-free assays. []
- Reduces B-cell activation, proliferation, and survival. []
- Inhibits the production of pro-inflammatory cytokines in LPS-stimulated macrophages. [, , , ]
- Decreases chemotaxis of monocytes and macrophages. []
- Inhibits platelet aggregation induced by collagen. [, ]
Q12: What in vivo models have been used to study this compound, and what are the main findings?
A12: this compound has been evaluated in various animal models, including:
- Mouse models of leukemia: Demonstrated chemosensitizing activity in combination with standard chemotherapy drugs, improving survival outcomes. [, ]
- Mouse models of thromboembolism: Showed prevention of fatal thromboembolism induced by collagen without increasing bleeding risk. [, ]
- Rat model of trauma-hemorrhagic shock: Exhibited protective effects against lung injury by reducing inflammation and oxidative stress. []
- Mouse model of burn sepsis: Protected against intestinal injury by inhibiting BTK activation and reducing inflammation. []
- Mouse model of acute kidney injury: Improved kidney function and reduced renal injury induced by LPS. []
- Zebrafish model for anti-cancer activity: Showed potent anti-cancer activity and revealed potential off-target effects compared to other PLK1 inhibitors. []
Q13: What is the safety profile of this compound in preclinical studies?
A18: Preclinical studies indicate that this compound is well-tolerated in rodents and dogs at doses up to 100 mg/kg/day, showing no significant toxicity. [, ]
Q14: Have any specific drug delivery strategies been investigated for this compound?
A14: The provided research papers do not describe specific drug delivery strategies for this compound beyond its formulation for oral and intraperitoneal administration.
Q15: Is there any information available regarding the environmental impact or degradation of this compound?
A15: The provided research focuses on the pharmacological properties and preclinical evaluation of this compound. Information regarding its environmental impact or degradation is not available.
Q16: What is known about the dissolution rate and solubility of this compound in various media?
A16: Specific details regarding this compound's dissolution rate and solubility in different media are not provided in the research papers.
Q17: Have the analytical methods used for this compound analysis been validated?
A17: The research papers mention the use of HPLC for this compound quantification but do not provide details about the validation of the method.
Q18: Does this compound induce any specific immunological responses?
A18: The research papers primarily focus on this compound's effects on BTK and downstream signaling pathways. Information regarding its potential immunogenicity is not available.
Q19: Are there any known interactions between this compound and drug transporters?
A19: The research papers do not provide specific information about this compound's interactions with drug transporters.
Q20: Does this compound affect the activity of drug-metabolizing enzymes?
A20: The research does not mention any studies investigating the impact of this compound on drug-metabolizing enzymes.
Q21: What is known about the biocompatibility and biodegradability of this compound?
A21: Information about the biocompatibility and biodegradability of this compound is not provided in the research papers.
Q22: What are the potential alternatives or substitutes for this compound?
A30: Several other BTK inhibitors have been developed, including ibrutinib and acalabrutinib, which are FDA-approved for treating certain hematologic malignancies. []
Q23: Are there any specific strategies for recycling or managing waste generated during this compound synthesis or disposal?
A23: Information about recycling or waste management strategies for this compound is not available within the provided research.
Q24: What research infrastructure and resources are crucial for studying this compound and similar compounds?
A24: Essential resources include:* Cell lines: Various cell lines, including leukemia, lymphoma, and macrophage cell lines, are valuable for in vitro studies.* Animal models: Rodent models of various diseases, such as leukemia, thromboembolism, and inflammatory disorders, are crucial for evaluating efficacy and safety. * Biochemical and molecular biology techniques: Techniques like Western blotting, ELISA, PCR, and immunohistochemistry are essential for studying the mechanism of action and downstream effects of this compound.
Q25: What are the significant historical milestones in the development and research of this compound?
A33: Key milestones include:* Rational design and synthesis: this compound was rationally designed and synthesized as a specific BTK inhibitor based on the structure of leflunomide metabolites. []* Preclinical evaluation in various disease models: this compound has demonstrated promising preclinical activity in models of leukemia, thromboembolism, inflammatory disorders, and other conditions. [, , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。